FNIR-Tag-CO2H
Description
Fundamental Principles of Near-Infrared Fluorescence in Biological Systems
Fluorescence is a phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. fluorofinder.com The use of fluorophores that operate in the NIR window (typically 700-1700 nm) is particularly advantageous for in vivo imaging. mdpi.comacs.org This is because biological tissues have lower absorption and scattering of light in this range, allowing for deeper penetration of excitation light and reduced background autofluorescence. rsc.orgmdpi.com This results in clearer images with improved sensitivity. The key characteristics of NIR fluorophores, such as their extended π-conjugated systems, allow for absorption and emission in this specific spectral region. mdpi.com
Historical Context and Evolution of Organic Fluorophore Design for Biological Applications
The journey of fluorescent molecules in science began with the observation of fluorescence in the 16th century. fluorofinder.com However, it was not until the late 19th and early 20th centuries that fluorescent dyes, such as rhodamines, were synthesized and began to be used for staining biological specimens. fluorofinder.comnews-medical.net The development of fluorescence microscopy further propelled their use in biological investigations. news-medical.net Over the past few decades, there has been a significant push towards creating organic fluorophores with improved properties, including increased brightness, photostability, and water solubility, to meet the demands of advanced imaging techniques. fluorofinder.comnih.govacs.org The focus has increasingly shifted towards the NIR region to overcome the limitations of imaging in the visible spectrum. acs.org
Challenges Associated with Conventional Heptamethine Cyanine (B1664457) Dyes in Bioconjugation (e.g., aggregation-induced quenching)
Heptamethine cyanine dyes are a prominent class of NIR fluorophores. nih.govnih.gov However, their utility is often hampered by several challenges. nd.eduresearchgate.netgoogle.com A major issue is their tendency to aggregate in aqueous environments, a phenomenon driven by the stacking of their planar structures. secure-platform.comresearchgate.net This aggregation often leads to fluorescence quenching, where the excited state of the dye decays through non-radiative pathways, diminishing the fluorescent signal. researchgate.netrsc.orggoogle.com Furthermore, these dyes can exhibit instability, poor pharmacokinetics, and non-specific binding to biological molecules, which can result in high background signals and limit their effectiveness in targeted imaging applications. nih.govnih.govgoogle.com
Rationale for the Development and Investigation of Advanced Non-Aggregating NIR Fluorophores like FNIR-Tag-CO2H
To address the limitations of conventional cyanine dyes, researchers have focused on developing new fluorophores with improved properties. A key strategy has been the creation of sterically shielded and charge-balanced dyes to prevent aggregation and improve biodistribution. nih.govnih.gov The development of non-aggregating fluorophores is crucial for applications requiring high labeling densities on biomolecules without loss of fluorescence. nih.govacs.org this compound emerged from this research as a novel NIR fluorophore designed to resist aggregation. nih.govacs.org Its zwitterionic, net-neutral structure, and specific peripheral modifications are intended to overcome the issue of H-aggregation, leading to brighter and more stable bioconjugates. nih.govacs.orgresearchgate.net
Scope and Significance of Academic Research on this compound in Chemical Biology
This compound has garnered significant interest within the chemical biology community for its potential in creating superior bioconjugates for in vivo imaging. nih.govacs.org Research has demonstrated that antibody conjugates of FNIR-Tag exhibit enhanced brightness, superior tumor uptake, and reduced liver accumulation compared to conjugates made with traditional dyes like IR-800CW. nih.govacs.org The ability of FNIR-Tag to be attached to biomolecules at high densities without significant aggregation opens up new possibilities for developing highly sensitive probes for various biomedical applications, including fluorescence-guided surgery. nih.govacs.orgresearchgate.net Studies have shown its utility in creating targeted imaging agents that can achieve high tumor-to-background ratios, highlighting its translational potential. researchgate.netacs.org
Research Findings on this compound
| Property | This compound | IR-800CW-CO2H (for comparison) | Reference |
|---|---|---|---|
| Absorption Maximum (λabs) | 765 nm | 774 nm | nih.gov |
| Emission Maximum (λem) | 788 nm | 795 nm | nih.gov |
| Molar Extinction Coefficient (ε) | 200,000 M⁻¹cm⁻¹ | 240,000 M⁻¹cm⁻¹ | nih.gov |
| Quantum Yield (ΦF) in PBS | 0.099 | 0.087 | nih.gov |
| Brightness (ε × ΦF) in PBS | 19,800 | 23,490 | nih.gov |
| Conjugate Property | FNIR-Tag-panitumumab | IR-800CW-panitumumab | Reference |
|---|---|---|---|
| Aggregation at High Labeling Density | Does not form significant H-aggregate band | Fluorescent emission is nearly constant across labeling densities due to H-aggregation | nih.govacs.org |
| In Vivo Tumor Radiance (DOL 4, 48h post-injection) | 7.1X higher than IR-800CW conjugate | - | acs.org |
| Tumor Uptake | Superior | - | nih.govacs.org |
| Liver Uptake | Reduced | - | nih.govacs.org |
Properties
Molecular Formula |
C53H77N3O15S2 |
|---|---|
Molecular Weight |
1060.325 |
IUPAC Name |
2-((E)-2-((E)-2-(3-((3-Carboxypropyl)dimethylammonio)propoxy)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C53H77N3O15S2/c1-52(2)44-38-42(72(59,60)61)17-19-46(44)54(23-28-67-34-36-69-32-30-65-7)48(52)21-15-40-12-9-13-41(51(40)71-27-11-26-56(5,6)25-10-14-50(57)58)16-22-49-53(3,4)45-39-43(73(62,63)64)18-20-47(45)55(49)24-29-68-35-37-70-33-31-66-8/h15-22,38-39H,9-14,23-37H2,1-8H3,(H-2,57,58,59,60,61,62,63,64) |
InChI Key |
KUUJDZNTEAVFBA-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=C([N+](CCOCCOCCOC)=C(/C=C/C3=C(OCCC[N+](C)(CCCC(O)=O)C)/C(CCC3)=C/C=C4N(CCOCCOCCOC)C5=C(C=C(S(=O)([O-])=O)C=C5)C/4(C)C)C2(C)C)C=C1)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FNIR-Tag-CO2H |
Origin of Product |
United States |
Chemical Synthesis and Structural Engineering of Fnir Tag Co2h Derivatives
Retrosynthetic Approaches to the Core Heptamethine Cyanine (B1664457) Scaffold
The core of FNIR-Tag-CO2H is a heptamethine indocyanine scaffold. The retrosynthetic analysis of this scaffold typically involves disconnecting the polymethine chain, which reveals two key types of precursors: heterocyclic quaternary salts (like an indoleninium salt) and a vinylogous formamide (B127407) or a similar polymethine chain synthon.
A common synthetic strategy involves the condensation of two equivalents of a Fischer's base derivative (an indolenine) with a bridging molecule that provides the central part of the polymethine chain. For asymmetric cyanines, a stepwise approach is used. The synthesis often begins by forming a hemicyanine intermediate from one indolenine unit and a portion of the chain, which is then reacted with the second, different indolenine unit to complete the heptamethine backbone. The specific substituents on the indolenine rings and the polymethine chain are strategically installed in the precursor molecules to be carried through the synthesis or are added in later steps.
Multi-Step Synthetic Methodologies for this compound
The synthesis of FNIR-Tag derivatives begins with a 4'-chloroheptamethine cyanine intermediate ( 1 ). acs.org The key reaction pathways and intermediates are outlined below:
Nucleophilic Aromatic Substitution: The synthesis starts with the reaction of the 4′-chloroheptamethine cyanine 1 with an amine intermediate 2 . This reaction, conducted in the presence of diisopropylethylamine (DIPEA) at high temperature (120 °C), yields the C4′-N-linked heptamethine cyanine 3 . acs.org This intermediate has a characteristic deep blue color. acs.org
One-Pot N- to O-Transposition and Deprotection: Intermediate 3 undergoes a one-pot reaction when treated with neat trifluoroacetic acid (TFA). acs.org This step accomplishes two crucial transformations: the removal of a tert-butyl ester protecting group and a C4′ N- to O-transposition, which is a type of Smiles rearrangement. acs.orgnih.gov This rearrangement is critical for installing the stable C4'-O-alkyl ether linkage. acs.org
Alkylation and Saponification: After the removal of TFA, the resulting mixture is exhaustively alkylated. acs.org This is achieved using methyl iodide (MeI) and sodium bicarbonate (NaHCO3) in dimethylformamide (DMF). acs.org This reaction forms the desired carboxylic acid, this compound ( 4 ), along with the methyl ester by-product ( 5 ). acs.org The methyl ester can be converted back to the carboxylic acid 4 through saponification using sodium hydroxide (B78521) (NaOH) in a methanol/water mixture. acs.org
Table 1: Synthetic Pathway from Intermediate 3 to this compound
| Step | Reactant(s) | Reagents/Conditions | Product(s) | Yield | Reference |
| 1 | Intermediate 3 | Neat TFA, 60 °C, 5 min | Carboxylic acid intermediate | - | acs.org |
| 2 | Carboxylic acid intermediate | NaHCO₃, MeI, DMF, 60 °C | This compound ( 4 ) and Methyl ester ( 5 ) | 33% ( 4 ), 20-30% ( 5 ) | acs.org |
| 3 | Methyl ester ( 5 ) | 1 M NaOH, MeOH:H₂O | This compound ( 4 ) | - | acs.org |
Table generated from data in the referenced text.
The synthetic sequence for FNIR-Tag has been developed to be scalable, with reported production of up to 0.5 grams. acs.orgnih.gov The optimization focuses on achieving efficient conversions and simplifying purification. For example, the one-pot N- to O-rearrangement and deprotection step streamlines the process by avoiding the isolation of intermediates. acs.org While detailed reaction optimization studies using statistical methods are not reported in the primary literature, the described procedures represent a refined process suitable for producing significant quantities of the dye for subsequent bioconjugation experiments. acs.orgmdpi.com The purification for many of the intermediates and the final product is achieved using reversed-phase purification techniques. acs.org
The C4′ position of the heptamethine cyanine scaffold is a critical site for molecular engineering. researchgate.net Modification at this position allows for the introduction of various functionalities to fine-tune the fluorophore's properties without disrupting the core chromophore's symmetry or significantly altering its fundamental photophysical characteristics. researchgate.netnih.gov This position has been exploited to attach targeting moieties and to modulate properties like solubility and bioaccumulation. researchgate.netmdpi.com
In the synthesis of FNIR-Tag, the C4' position is strategically transformed from a chloro-substituent to a substituted alkyl ether. acs.org This C4′-O-alkyl linkage is notably more stable against displacement by biological thiols compared to the C4′-O-aryl ethers found in other dyes like IR-800CW. acs.org The introduction of a trimethylalkylammonium salt at this position is a key feature of the FNIR-Tag design, contributing to its excellent resistance to aggregation upon conjugation to biomolecules. acs.org This strategic modification is central to the development of brighter and more stable NIR probes for complex labeling applications. acs.org
Synthesis of Functionalized Derivatives for Bioconjugation
To be useful in biological imaging, this compound must be converted into a reactive form that can be covalently attached to biomolecules such as antibodies or peptides. frontiersin.org This is typically achieved by activating the carboxylic acid group.
The most common strategy for labeling primary amines (such as the side chain of lysine (B10760008) residues in proteins) is to convert the carboxylic acid of the dye into an N-hydroxysuccinimidyl (NHS) ester. frontiersin.org
The synthesis of FNIR-Tag-NHS ester ( 6 ) is a straightforward, high-yielding reaction. acs.org this compound ( 4 ) is treated with N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU). acs.org This coupling reagent efficiently converts the carboxylic acid to the corresponding NHS ester. acs.orgnih.gov The reaction has been reported to proceed with a high yield of 88%. acs.org The resulting FNIR-Tag-NHS ester is a reactive probe ready for conjugation to amine-containing molecules, a process that has been found to be highly efficient at a physiological pH of 7.4. acs.orgtocris.com This activated ester has been successfully used to label various biomolecules, including antibodies and xanthine (B1682287) amine conglomerate (XAC) derivatives. nih.gov
Synthesis of Alkyne-Functionalized Variants (e.g., FNIR-Tag-alkyne)
The strategic incorporation of alkyne functionalities onto the FNIR-Tag core structure is a key step for enabling its use in bioorthogonal chemistry, particularly in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, often referred to as "click chemistry". acs.orgbio-techne.com This functionalization allows for the precise covalent attachment of the FNIR-Tag fluorophore to a wide array of biomolecules that have been modified to bear a complementary azide (B81097) group. nih.gov Research has demonstrated distinct synthetic pathways to achieve these alkyne-functionalized variants, primarily starting from the parent carboxylic acid, this compound.
One common method involves a two-step process. First, the carboxylic acid of FNIR-Tag is activated to form an N-hydroxysuccinimidyl (NHS) ester. acs.org This is typically achieved by reacting this compound with N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), which has been shown to produce FNIR-Tag-NHS in high yield (88%). nih.gov The resulting NHS ester is a reactive intermediate that readily undergoes nucleophilic acyl substitution. In the second step, the FNIR-Tag-NHS is treated with an amine-containing alkyne, such as propargylamine, in a buffered aqueous solution (e.g., 50 mM PBS at pH 7.4) to yield the terminal alkyne product, FNIR-Tag-alkyne, with a reported yield of 71%. acs.orgnih.gov
A more direct approach has been employed to synthesize variants bearing a strained alkyne, such as dibenzocyclooctyne (DBCO), for use in copper-free click chemistry. nih.govacs.org In this procedure, this compound is directly coupled with a DBCO-amine derivative. acs.org The reaction utilizes a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an organic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF). nih.gov This method facilitates the formation of an amide bond between the FNIR-Tag's carboxylic acid and the amine group of the DBCO moiety. nih.govacs.org This specific functionalization is crucial for conjugating the dye to sensitive biological samples where the cytotoxicity of a copper catalyst is a concern. nih.gov
| Product | Precursor | Key Reagents | Yield | Reference |
| FNIR-Tag-alkyne | FNIR-Tag-NHS | Propargylamine, PBS (pH 7.4) | 71% | acs.org, nih.gov |
| FNIR-Tag-NHS | This compound | TSTU | 88% | nih.gov |
| FNIR-Tag-DBCO | This compound | DBCO-amine, HATU, DIPEA | Not explicitly stated | nih.gov, acs.org |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The confirmation of the successful synthesis and purity of this compound derivatives relies on a suite of advanced analytical and spectroscopic techniques. nih.govuni-heidelberg.de These methods are essential for verifying the covalent structure, determining purity, and ensuring that the correct molecular weight is obtained for the final product.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the purification and characterization of FNIR-Tag derivatives. nih.govacs.org Analytical HPLC is used to assess the purity of the final compound, with the product appearing as a distinct peak at a characteristic retention time. acs.org For example, a purified conjugate, MMC(FNIR-Tag)-TOC, which was synthesized using FNIR-Tag-DBCO, showed a chemical purity of 96.5% with a specific retention time of 6.14 minutes under the documented analytical conditions. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z) with high precision. uni-heidelberg.de Electrospray ionization (ESI) is a common HRMS technique used for analyzing large, non-volatile biomolecules and fluorescent dyes. nih.gov In the characterization of the MMC(FNIR-Tag)-TOC conjugate, electrospray mass spectrometry was used to verify its molecular weight. acs.org The calculated mass for the molecular formula C₁₄₂H₁₉₃N₂₃O₃₄S₄ was 2895.66, and the experimentally found m/z was 1448.1, corresponding to the doubly charged ion [M+H]²⁺, confirming the identity of the large conjugate molecule. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. uni-heidelberg.de While specific NMR data for this compound is not always detailed in application-focused literature, the characterization of novel fluorophores and their precursors routinely involves comprehensive 1H and 13C NMR analysis. researchgate.net High-field NMR instruments (e.g., 300 MHz or 500 MHz) are typically used to resolve the complex spectra of such large organic structures, allowing for the unambiguous assignment of protons and carbons and confirming the integrity of the dye's polymethine chain and substituent groups. uni-heidelberg.de
| Technique | Purpose | Example Application for FNIR-Tag Derivatives | Reference |
| HPLC | Purity Assessment & Purification | Determined chemical purity of a conjugate to be 96.5% at a retention time of 6.14 min. | nih.gov, acs.org |
| HRMS (ESI) | Molecular Weight Confirmation | Verified the identity of a large FNIR-Tag conjugate by matching the experimental m/z of 1448.1 ([M+H]²⁺) to its calculated mass. | nih.gov, acs.org |
| NMR | Detailed Structural Elucidation | Standard technique for confirming the covalent structure of complex organic dyes and their precursors. | uni-heidelberg.de, researchgate.net |
Mechanistic Photophysical Investigations and Spectroscopic Characterization of Fnir Tag Co2h
Theoretical and Computational Chemistry for Understanding Electronic Structure and Transitions
Computational chemistry provides a powerful framework for understanding the electronic properties of complex dye molecules like FNIR-Tag-CO2H. By modeling the molecule's orbitals and energy states, researchers can predict and explain its spectroscopic behavior.
The photophysical properties of organic dyes are fundamentally governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is critical as it correlates with the lowest energy electronic transition, which corresponds to the dye's primary absorption wavelength. nih.gov
For donor-π-acceptor (D-π-A) dyes, a category that includes heptamethine cyanines, quantum mechanical methods such as Density Functional Theory (DFT) are employed to calculate these energy levels. growingscience.com Functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP and ωB97XD are commonly used to predict the electronic structure and transition energies. nih.govreddit.com These calculations allow for the rational design of new dyes by predicting how structural modifications—such as extending the polymethine chain or altering substituent groups—will tune the HOMO-LUMO gap and, consequently, shift the absorption and emission spectra. nih.govresearchgate.net A smaller HOMO-LUMO gap generally results in a red-shifted absorption, which is desirable for NIR imaging applications. growingscience.com
These models can elucidate the nature of the excited state, such as its charge-transfer character, and map the potential energy surfaces that govern the molecule's relaxation back to the ground state. For heptamethine cyanines, a key de-excitation pathway that competes with fluorescence is trans-cis photoisomerization around the double bonds of the polymethine chain. nih.gov This process, which is highly dependent on the local environment and solvent viscosity, often leads to non-emissive or weakly emissive states, thereby reducing fluorescence efficiency. nih.gov Computational modeling helps to understand the energy barriers associated with this isomerization and how molecular design can be used to restrict these non-radiative decay pathways, thereby enhancing fluorescence.
Elucidation of Fluorescence Emission Mechanisms and Efficiency in Diverse Environments
The fluorescence properties of this compound are profoundly influenced by its molecular structure and its interaction with the surrounding environment. Its design as a zwitterionic species is a key innovation to overcome common limitations of NIR dyes.
A major challenge with cyanine (B1664457) dyes, especially when conjugated to biomolecules at high densities, is the formation of non-fluorescent or weakly fluorescent H-aggregates. This phenomenon occurs when dye molecules stack in a parallel, face-to-face arrangement, causing a blue-shift in the absorption spectrum and significant fluorescence quenching.
| Feature | FNIR-Tag Conjugates | IR-800CW Conjugates |
|---|---|---|
| Molecular Design | Net-neutral zwitterion | Persulfonated (net negative charge) |
| H-Aggregation | No significant H-aggregate band observed | Significant H-aggregate peak (~705 nm) forms, worsens at higher labeling densities |
| Fluorescence Emission with Increased Labeling | Emission increases with higher labeling density | Emission decreases (quenching) with higher labeling density |
The photophysical properties of cyanine dyes are sensitive to the polarity and viscosity of their local environment. Studies on FNIR-Tag conjugates have shown that disrupting protein structure by adding a co-solvent (50:50 methanol:PBS) eliminates the H-aggregate peak seen with other dyes and increases their emission. This demonstrates that the environment directly impacts the dye's aggregation state and emissive properties.
Furthermore, non-radiative decay pathways such as photoisomerization are known to be highly solvent-dependent. nih.gov In low-viscosity solvents, the polymethine chain has greater freedom of movement, facilitating isomerization and reducing the fluorescence quantum yield. Conversely, in more viscous environments or when the dye is bound to a large biomolecule, this motion is restricted, which can lead to an increase in fluorescence efficiency. The interplay between solvent polarity, viscosity, and the dye's zwitterionic nature collectively determines the observed fluorescence brightness and quantum yield in different experimental conditions.
Photochemical Stability and Degradation Pathways
The utility of a fluorophore for imaging, particularly for longitudinal studies, depends on its resistance to photobleaching. The primary degradation pathway for heptamethine cyanines involves a reaction with photogenerated singlet oxygen (¹O₂). nih.gov In this process, the dye molecule itself can act as a photosensitizer, generating ¹O₂ which then attacks the electron-rich polymethine chain. This leads to oxidative cleavage of the chain, resulting in smaller, non-fluorescent carbonyl fragments and a permanent loss of signal. nih.gov
FNIR-Tag exhibits photostability comparable to that of other commonly used cyanine dyes. Its stability can be influenced by its molecular environment; for instance, conjugation to biomolecules can offer some protection from solvent-mediated degradation processes. Structural modifications, such as the introduction of sterically shielding groups via "strapping," have been shown in related zwitterionic heptamethine dyes to significantly enhance photostability by physically hindering the approach of singlet oxygen to the reactive polymethine core. nih.gov
| Parameter | Value |
|---|---|
| Absorption Maximum (λmax) | 765-766 nm |
| Emission Maximum (λem) | 788 nm |
| Molar Extinction Coefficient (ε) | 200,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.099 |
| Brightness (ε × ΦF) | 19,800 |
Mechanisms of Photobleaching and Singlet Oxygen Generation
The photostability of a fluorophore, or its resistance to photobleaching, is a crucial characteristic, particularly for applications requiring prolonged or intense light exposure. This compound, as a heptamethine cyanine dye, is noted for its good photostability, which is comparable to other well-established NIR dyes like IR-800CW. acs.org
The primary mechanism of photobleaching for many cyanine dyes in an aqueous environment is a photooxidative process mediated by singlet oxygen (\¹O₂). This process is typically self-sensitized, meaning the dye molecule itself generates the reactive oxygen species that leads to its degradation. The general mechanism involves the absorption of a photon, which excites the dye to a singlet excited state. While most molecules will relax back to the ground state via fluorescence, a small fraction can undergo intersystem crossing to a longer-lived triplet state. This triplet-state dye can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. nih.gov
This singlet oxygen can then react with the polymethine chain of another dye molecule, often leading to cleavage of the conjugated system and a loss of fluorescence. researchgate.net The reaction is thought to proceed through the formation of unstable dioxetane intermediates, which then decompose to form carbonyl compounds. researchgate.net
The inherent photophysical properties of unconjugated this compound in phosphate-buffered saline (PBS) are summarized in the table below.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 765 nm | acs.org |
| Emission Maximum (λem) | 788 nm | acs.org |
| Molar Extinction Coefficient (ε) | 200,000 M-1cm-1 | acs.orgtocris.com |
| Fluorescence Quantum Yield (ΦF) | 0.099 | acs.orgtocris.com |
| Brightness (ε × ΦF) | 19,800 | acs.org |
Table 1: Photophysical properties of this compound in PBS.
Chemical Stability and Degradation Kinetics in Aqueous and Biological Media
Beyond photostability, the chemical stability of a fluorescent probe in relevant media is critical for its application, particularly in biological systems where complex mixtures of proteins, salts, and other biomolecules are present. This compound has been shown to exhibit excellent chemical stability.
Studies have demonstrated that conjugates of FNIR-Tag are stable in the presence of serum proteins. acs.org More specifically, related nonamethine cyanine dyes have been shown to be quite stable in 10% fetal bovine serum (FBS) in PBS, with no distinguishable difference in degradation compared to IR-800CW over several hours. This suggests that this compound is not prone to rapid degradation by enzymes or reactions with components of biological fluids.
The degradation kinetics of fluorescent dyes can be influenced by factors such as pH, temperature, and the presence of nucleophiles or oxidizing agents. For cyanine dyes, the polymethine chain can be susceptible to nucleophilic attack, although the specific structural features of this compound appear to confer a high degree of stability.
While specific degradation rate constants for this compound in various media have not been published, the qualitative evidence points to a robust and stable molecule suitable for in vivo applications where long-term signal integrity is required. The stability of its conjugates has been observed over 24 hours and even up to one week in in vivo imaging studies. acs.org
The following table provides a qualitative summary of the stability of this compound in different media based on available research.
| Medium | Stability | Observations | Reference |
| 50 mM PBS (pH 7.4) | High | Used as a standard buffer for spectroscopic measurements and conjugation reactions. | acs.org |
| 10% Fetal Bovine Serum in PBS | High | No significant degradation observed over several hours, comparable to IR-800CW. | |
| In vivo (mouse models) | High | Fluorescent signal from conjugates detectable for up to 7 days post-injection. | acs.org |
Table 2: Chemical stability of this compound in aqueous and biological media.
Bio Conjugation Chemistry and Design Principles for Fnir Tag Co2h Conjugates
Amine-Reactive Conjugation Protocols (e.g., using NHS ester with primary amines)
A prevalent method for labeling proteins and other biomolecules with FNIR-Tag is through the reaction of its N-hydroxysuccinimide (NHS) ester derivative with primary amines. tocris.comthermofisher.com The carboxylic acid group of FNIR-Tag-CO2H can be activated to form FNIR-Tag-NHS ester using reagents like N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU). acs.orgnih.gov This activated ester readily reacts with nucleophilic primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. thermofisher.combio-techne.comthermofisher.com
This amine-reactive strategy is widely used for creating antibody-dye conjugates. mdpi.com The general protocol involves dissolving the FNIR-Tag-NHS ester in an anhydrous solvent like DMSO or DMF and adding it to a solution of the target protein in a buffer with a slightly alkaline pH. bio-techne.comthermofisher.com While many NHS ester conjugations are performed at a pH of 8.5 to 9.0 to ensure the deprotonation of lysine's amino group, studies with FNIR-Tag-NHS ester have shown greater conjugation efficiency at a pH of 7.4. acs.orgnih.govrndsystems.com This enhanced reactivity at a lower pH is potentially due to an inductive effect from the electron-withdrawing quaternary amine within the FNIR-Tag structure. acs.orgnih.gov
The reaction is typically incubated for a set period at room temperature before any unreacted dye is removed through purification methods like size-exclusion chromatography. acs.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
For more site-specific labeling, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and bioorthogonal approach. nih.govrsc.orgresearchgate.net This strategy requires the FNIR-Tag to possess an alkyne group and the target biomolecule to have a complementary azide (B81097) functionality.
The alkyne-functionalized version, FNIR-Tag-alkyne, can be synthesized from FNIR-Tag-NHS by reacting it with propargylamine. acs.orgnih.gov Biomolecules, such as virus-like particles (VLPs) or peptides, can be modified to display azide groups on their surface. acs.orgnih.gov The CuAAC reaction then proceeds by mixing the FNIR-Tag-alkyne and the azido-modified biomolecule in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. researchgate.netscience.gov The reaction is typically performed in a buffered solution, for instance, potassium phosphate (B84403) buffer at pH 7.4. acs.orgnih.gov
This method allows for the precise attachment of the fluorophore to a predetermined site on the biomolecule, which can be crucial for preserving its biological activity and optimizing the performance of the resulting conjugate. nih.gov
Optimization of Bioconjugation Parameters (e.g., molar excess, reaction pH)
Optimizing reaction conditions is crucial for controlling the degree of labeling (DOL)—the average number of dye molecules conjugated to each biomolecule—and for maximizing the yield and purity of the final conjugate. nih.gov Key parameters to adjust include the molar ratio of the dye to the biomolecule, the reaction pH, temperature, and incubation time. rsc.orgtocris.com
For amine-reactive labeling with FNIR-Tag-NHS ester, studies have systematically varied the molar excess of the dye to achieve different DOLs. For example, when conjugating FNIR-Tag to the anti-EGFR monoclonal antibody panitumumab, molar excesses of 2.2, 4.4, and 8.1 were used to obtain conjugates with DOLs of approximately 1, 2, and 4, respectively. acs.orgnih.gov As noted earlier, a pH of 7.4 was found to be more efficient for this specific conjugation than the more commonly used pH of 8.5. acs.orgnih.govrndsystems.com
For CuAAC reactions, similar optimization is necessary. In the labeling of azide-functionalized Qβ virus-like particles with FNIR-Tag-alkyne, molar equivalents of 0.5, 1, and 2 (relative to the azide groups) were used to generate conjugates with varying labeling densities. acs.orgnih.gov The reaction was carried out at 50°C for 3 hours to ensure efficient conjugation. acs.orgnih.gov The choice of buffer and the potential inclusion of copper-stabilizing ligands can also significantly impact the reaction's efficiency and prevent copper-induced damage to the biomolecule. nih.govbiotium.com
Table 1: Optimization of FNIR-Tag Conjugation
| Conjugation Method | Biomolecule | FNIR-Tag Derivative | Molar Excess (Dye:Protein/Azide) | Optimal pH | Resulting Degree of Labeling (DOL) | Reference |
|---|---|---|---|---|---|---|
| Amine-Reactive (NHS Ester) | Panitumumab (mAb) | FNIR-Tag-NHS | 2.2 | 7.4 | ~1 | acs.orgnih.gov |
| Amine-Reactive (NHS Ester) | Panitumumab (mAb) | FNIR-Tag-NHS | 4.4 | 7.4 | ~2 | acs.orgnih.gov |
| Amine-Reactive (NHS Ester) | Panitumumab (mAb) | FNIR-Tag-NHS | 8.1 | 7.4 | ~4 | acs.orgnih.gov |
| CuAAC | Qβ-N3 VLPs | FNIR-Tag-alkyne | 0.5 | 7.4 | Variable | acs.orgnih.gov |
| CuAAC | Qβ-N3 VLPs | FNIR-Tag-alkyne | 1.0 | 7.4 | Variable | acs.orgnih.gov |
| CuAAC | Qβ-N3 VLPs | FNIR-Tag-alkyne | 2.0 | 7.4 | Variable | acs.orgnih.gov |
Impact of Conjugation on Fluorophore Performance (e.g., maintenance of fluorescence brightness and aggregation resistance post-labeling)
A significant challenge in creating fluorescent bioconjugates is the potential for the fluorophore's performance to be compromised upon attachment to a biomolecule, particularly at high labeling densities. nih.govnih.gov Many near-infrared cyanine (B1664457) dyes are prone to forming non-fluorescent H-aggregates when brought into close proximity on a protein's surface, leading to fluorescence quenching. nih.gov
FNIR-Tag was specifically designed to overcome this issue. acs.orgnih.govrndsystems.com Its net-neutral, zwitterionic structure helps to prevent aggregation upon conjugation. acs.orgnih.gov This leads to a remarkable maintenance of fluorescence brightness even at high DOLs. tocris.com Comparative studies with the commonly used dye IR-800CW have demonstrated the superior performance of FNIR-Tag. When conjugated to panitumumab, the quantum yield of IR-800CW conjugates dropped from approximately 9% to 2.5% as the DOL increased, whereas the quantum yield of FNIR-Tag conjugates remained consistently high at 9-10%, similar to the free dye. acs.org
This resistance to aggregation means that the fluorescence emission of FNIR-Tag antibody conjugates increases proportionally with the labeling density, in stark contrast to IR-800CW conjugates, whose brightness plateaus quickly. acs.orgnih.gov Consequently, FNIR-Tag conjugates are significantly brighter than those made with other dyes at similar labeling densities, which is a major advantage for sensitive imaging applications. acs.orgnih.govrndsystems.com
Table 2: Quantum Yield of Antibody Conjugates
| Fluorophore | Biomolecule | Degree of Labeling (DOL) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| IR-800CW | Panitumumab | Increasing | Decreases from ~9% to ~2.5% | acs.org |
| FNIR-Tag | Panitumumab | Increasing | Maintained at 9-10% | acs.org |
| This compound (Free Dye) | N/A | N/A | 0.099 | acs.orgnih.govrndsystems.com |
Rational Design of Linkers to Optimize Conjugate Stability and Biological Targeting Specificity
By preventing aggregation, the linker helps maintain the monomeric state of the dye on the antibody surface, which is crucial for preserving high quantum yield. acs.org Furthermore, the physicochemical properties imparted by the linker can influence the pharmacokinetic profile of the conjugate. For example, FNIR-Tag antibody conjugates have been shown to exhibit reduced liver uptake compared to conjugates made with other dyes like IR-800CW. acs.orgrndsystems.comacs.org This altered biodistribution can lead to higher tumor-to-background ratios in vivo, enhancing the specificity and contrast of targeted imaging. acs.orgresearchgate.netacs.org
The choice of conjugation chemistry also influences the linker design. For instance, CuAAC requires the stable incorporation of azide or alkyne functionalities into the linker without interfering with the fluorophore's properties or the biomolecule's function. researchgate.net The rational design of these linkers is therefore a key element in producing bioconjugates with optimal stability, brightness, and targeting specificity for advanced imaging applications. nih.govrsc.org
Applications of Fnir Tag Co2h in Mechanistic Biological Research Preclinical and Non Clinical
In Vitro Cellular and Molecular Imaging Research
In controlled laboratory settings, conjugates of FNIR-Tag-CO2H are instrumental for detailed studies at the cellular and molecular level. The dye's enhanced brightness and resistance to aggregation allow for clearer and more quantitative analysis compared to other fluorophores. nih.govresearchgate.net
Research utilizing this compound conjugated to targeting ligands provides insights into how these molecules enter cells. Studies with MMC(FNIR-Tag)-TOC, a conjugate targeting the somatostatin (B550006) receptor subtype-2 (SSTR2), have demonstrated that its cellular uptake is primarily a receptor-mediated process. acs.orgnih.govresearchgate.net In experiments involving SSTR2-expressing cells, the internalization of the probe was significantly reduced when co-incubated with an excess of octreotide, a potent SSTR2 agonist that competes for receptor binding. acs.org This competitive inhibition confirms that the cellular entry pathway for this specific conjugate is dependent on its interaction with the SSTR2 receptor, a common mechanism for peptide-based probes.
Confocal microscopy and histological analysis of cells and tissues treated with FNIR-Tag conjugates help determine the specific location of the target molecule within or on the cell. For instance, ex vivo histological imaging of tumor tissue following administration of an FNIR-Tag-panitumumab conjugate revealed that the probe localizes on the cell surface. researchgate.net This is consistent with the probe binding to its target, the epidermal growth factor receptor (EGFR), which is a transmembrane protein. This precise localization is critical for understanding the mechanism of action of targeted therapies and for validating the distribution of imaging agents.
Flow cytometry is a powerful technique for quantitative cellular analysis, and the brightness of this compound enhances its utility in this application. tocris.comrndsystems.com Researchers have used flow cytometry to measure and compare the binding affinity and specificity of FNIR-Tag conjugates. In a comparative study, the specific binding ratio of MMC(FNIR-Tag)-TOC to SSTR2-expressing cells was found to be more than 2.5-fold higher than its counterpart labeled with IRDye 800CW. acs.orgnih.gov This indicates lower nonspecific binding and a better signal-to-noise ratio for the FNIR-Tag conjugate. Furthermore, when conjugated to virus-like particles (VLPs), FNIR-Tag probes demonstrated significantly higher fluorescence intensity in C166 mouse endothelial cells compared to IR-800CW conjugates at similar labeling densities. nih.govacs.org
| Conjugate | Specific Binding Ratio | Reference |
|---|---|---|
| MMC(FNIR-Tag)-TOC | 33.6 | acs.orgnih.gov |
| MMC(IR800)-TOC | 12.2 | acs.orgnih.gov |
| Conjugate | Degree of Labeling (DOL) | Relative Radiance Output vs. IR-800CW (DOL 2) | Reference |
|---|---|---|---|
| FNIR-Tag-Panitumumab | 2 | 2.5x Higher | nih.govacs.org |
| FNIR-Tag-Panitumumab | 4 | 7.1x Higher | nih.govacs.org |
The specificity of FNIR-Tag conjugates is rigorously tested in vitro using various cell line models. To investigate SSTR2-targeted binding, researchers use a panel of cell lines with different levels of SSTR2 expression, such as HCT116-SSTR2 (high expression), BON-SSTR2 (moderate expression), NCI-H69 (low expression), and HCT116-WT (negative control). acs.orgnih.gov In vitro binding studies demonstrated that the uptake of ⁶⁷Ga-MMC(FNIR-Tag)-TOC correlated with SSTR2 expression levels across these cell lines. acs.orgnih.gov The binding was significantly reduced in the presence of a blocking agent and was minimal in the SSTR2-negative cell line, confirming the high specificity of the conjugate for its intended receptor target. acs.orgnih.gov These findings are crucial for validating the probe's mechanism before advancing to more complex models. researchgate.net
Ex Vivo Tissue and Organ Analysis
Following in vivo studies, ex vivo analysis of tissues and organs provides high-resolution confirmation of a probe's biodistribution and target engagement. This compound conjugates have been successfully used for the ex vivo staining of human surgical biospecimens. acs.orgnih.gov In studies focused on pancreatic neuroendocrine tumors (pNETs), frozen tissue sections were stained with MMC(FNIR-Tag)-TOC. endocrine-abstracts.org The fluorescent signal from the probe was scanned and compared with adjacent sections stained with standard hematoxylin (B73222) and eosin (B541160) (H&E) and SSTR2-specific immunohistochemistry (IHC). endocrine-abstracts.org
The results showed an excellent co-localization of the MMC(FNIR-Tag)-TOC fluorescence with the SSTR2-positive areas identified by IHC. nih.govendocrine-abstracts.org The signal was strong and confined within the tumor boundaries, with minimal background in the surrounding normal pancreatic tissue. endocrine-abstracts.org This ex vivo analysis has been applied to primary tumors, metastatic deposits in the liver, and involved lymph nodes, demonstrating the probe's high specificity for human pNET tissues and its potential to accurately delineate tumor margins. acs.orgnih.govresearchgate.net
Histological Staining of Biological Specimens for Microscopic Examination
This compound and its conjugates have proven valuable for ex vivo histological analysis, allowing for the microscopic visualization of targeted structures within tissue sections. Following in vivo administration and subsequent tissue excision, FNIR-Tag-based probes enable detailed examination of their distribution at a cellular resolution.
For instance, in studies involving tumor-bearing mice, tumor tissues are often snap-frozen, sectioned, and imaged to confirm the localization of the fluorescent probe. researchgate.net In one such study, an antibody conjugate, FNIR-872-Pan, was administered to a mouse with an MDA-MB-468 tumor. After 48 hours, the tumor was excised and sectioned. Microscopic imaging revealed that the staining from FNIR-872-Pan was localized on the cell surface and was more pronounced in the vital parts of the tumor rim compared to necrotic areas. researchgate.net This level of detail is crucial for understanding the microdistribution of targeted therapies.
Furthermore, FNIR-Tag conjugates have been used to stain frozen sections of freshly resected human tissues, including primary tumors, metastatic lesions, and lymph nodes. acs.org In a study involving pancreatic neuroendocrine tumors (pNETs), tissue sections were stained with MMC(FNIR-Tag)-TOC. endocrine-abstracts.org The resulting fluorescence signal showed excellent co-localization with SSTR2-positive areas, as confirmed by standard hematoxylin and eosin (H&E) and immunohistochemistry (IHC) staining, accurately outlining the tumor boundaries. endocrine-abstracts.org This demonstrates the probe's high specificity for its target and its utility in delineating tumor margins. endocrine-abstracts.org
The ability to perform such detailed histological staining provides a critical link between whole-body imaging and the underlying cellular reality, validating the signals observed in live animals.
Correlation of In Vivo Distribution Patterns with Ex Vivo Tissue Data
A key application of this compound in preclinical research is the ability to correlate the biodistribution patterns observed in live animal imaging with subsequent ex vivo analysis of individual organs and tissues. acs.orgfrontiersin.org This two-pronged approach provides a comprehensive understanding of a probe's behavior and targeting efficacy.
Following real-time, non-invasive imaging of animal models, tissues are often harvested for ex vivo imaging and analysis. acs.org This allows for a more sensitive and detailed assessment of probe accumulation in various organs, including the tumor, liver, spleen, and kidneys. acs.org For example, studies have shown that the fluorescence signal from resected lung sections containing metastatic cancer lesions, stained with an AND-gate probe called DEATH-Cat-FNIR, matched the location of tumor cells identified by adjacent H&E-stained slides. frontiersin.org
This correlation is critical for validating the in vivo imaging results and confirming that the observed signal accurately reflects the probe's accumulation at the target site. In studies with the SSTR2-targeted agent MMC(FNIR-Tag)-TOC, in vivo imaging of mouse models with patient-derived xenografts showed agent accumulation only in SSTR2-positive tumors. acs.org Subsequent ex vivo analysis of the harvested tissues confirmed these findings, with minimal to no signal in SSTR2-negative tumors or normal tissues. acs.org This strong correlation between in vivo and ex vivo data underscores the high specificity of the probe. acs.org
| In Vivo Observation | Ex Vivo Confirmation | Biological Implication | Reference |
| High fluorescence in tumor region of live mouse | Strong, localized fluorescence in excised tumor sections | Successful tumor targeting and accumulation of the probe | acs.org |
| Low background signal in surrounding tissues | Minimal fluorescence in excised normal adjacent tissues | High target-to-background ratio, indicating specificity | acs.org |
| Signal colocalizes with SSTR2 expression in live imaging | Fluorescence pattern matches SSTR2 IHC staining in tissue sections | Probe binding is mediated by the intended molecular target | endocrine-abstracts.org |
In Vivo Studies in Animal Models for Fundamental Imaging Research
This compound has been instrumental in advancing fundamental imaging research through its application in various in vivo studies using small animal models.
Real-time Non-Invasive Fluorescence Imaging in Small Animal Models (e.g., mice)
The properties of this compound make it exceptionally well-suited for real-time, non-invasive fluorescence imaging in small animals like mice. acs.orgacs.orgdicp.ac.cnnih.gov Its emission in the near-infrared spectrum allows for deeper tissue penetration and reduced autofluorescence, leading to clearer images. frontiersin.org
Researchers have successfully used FNIR-Tag conjugates for targeted tumor imaging in multiple mouse tumor models. dicp.ac.cn For instance, antibody conjugates of FNIR-Tag have demonstrated superior tumor localization and brightness in mice bearing EGFR+ tumors. acs.org In these studies, fluorescence images are typically recorded at various time points post-injection, such as 10 minutes, 24 hours, 48 hours, and even up to 7 days, to track the probe's distribution and accumulation over time. acs.orgnih.gov The high brightness of FNIR-Tag conjugates allows for the clear visualization of tumors even at low doses. acs.orgnih.gov
Evaluation of Biodistribution and Clearance Mechanisms in Animal Systems (e.g., tumor uptake, liver uptake, kidney clearance)
A critical aspect of developing imaging agents is understanding their biodistribution and clearance pathways. In vivo studies with this compound conjugates in animal models have provided significant insights into these processes. acs.orgacs.orgdicp.ac.cnnih.gov
Antibody conjugates of FNIR-Tag have shown superior tumor uptake compared to those labeled with the conventional dye IR-800CW. acs.org A notable advantage of FNIR-Tag is the reduced liver uptake of its antibody conjugates. acs.orgnih.gov At early time points, there is significantly less accumulation in the liver compared to IR-800CW conjugates, which is a significant benefit for visualizing biological processes in the abdominal region. acs.orgnih.gov
| Conjugate | Primary Accumulation Site | Primary Clearance Indication | Key Finding | Reference |
| FNIR-Tag-Panitumumab (Antibody) | EGFR+ Tumor | Reduced Hepatobiliary | Superior tumor uptake and lower liver accumulation compared to IR-800CW conjugates. | acs.orgnih.gov |
| MMC(FNIR-Tag)-TOC (Peptide) | SSTR2+ Tumor | Renal | Increased kidney signal, suggesting renal clearance and lower off-target binding. | acs.org |
| FNIR-Tag-Dextran | Lymphatic Vessels | Not specified | Delineation of lymphatic structures surrounding a tumor. | dicp.ac.cn |
Assessment of Tumor-to-Background Signal Ratios in Animal Research Models
A key metric for the effectiveness of an imaging agent is its tumor-to-background ratio (TBR), which quantifies the contrast between the target tissue and surrounding non-target areas. This compound conjugates have consistently demonstrated high TBRs in animal research models. acs.orgdicp.ac.cn
Studies comparing FNIR-Tag-mAb conjugates to IR-800CW-mAb conjugates have shown significantly improved TBRs for the FNIR-Tag probes, especially at lower doses. acs.orgnih.gov For example, at a 5 µg dose, the TBR for an FNIR-Tag conjugate reached 5.78 by day 7 post-injection. acs.org This high contrast allows for the clear delineation of tumor margins.
Similarly, the peptide conjugate MMC(FNIR-Tag)-TOC showed markedly higher tumor contrast in xenograft models, which was attributed to its increased tumor specificity and lower off-target binding compared to the IRDye 800CW version. acs.orgresearchgate.net This enhanced contrast is crucial for applications like fluorescence-guided surgery, where precise identification of cancerous tissue is paramount.
Development of Multi-Color and Multiplexed Imaging Strategies in Animal Models
The unique spectral properties of FNIR-Tag and its derivatives have enabled the development of advanced multi-color and multiplexed imaging strategies in animal models. pioneercampus.org By combining FNIR-Tag conjugates with other fluorescent probes that have distinct excitation and emission wavelengths, researchers can simultaneously visualize multiple biological structures or processes in a single animal. dicp.ac.cnpioneercampus.org
For example, FNIR-Tag-dextran conjugates have been used in combination with an antibody conjugate, FNIR-872-Pan, for two-color imaging in a mouse tumor model. dicp.ac.cn This approach allowed for the simultaneous delineation of the tumor mass and the surrounding lymphatic vessels. dicp.ac.cn Further extending this concept, three-color in vivo imaging has been demonstrated using a combination of an FNIR-Tag conjugate, another NIR dye, and ICG to visualize the tumor, nearby lymphatic vessels, and the tumor's vasculature concurrently. dicp.ac.cndicp.ac.cn
These multiplexed imaging capabilities are facilitated by specialized imaging systems and software that can distinguish between the different fluorescent signals in real-time. dicp.ac.cn This opens up new possibilities for studying the complex interplay between different biological components in a live animal setting.
Comparative In Vivo Performance Analysis with Benchmark Fluorophores in Animal Models
The in vivo performance of this compound has been rigorously evaluated against benchmark NIR fluorophores, most notably IR-800CW, in various animal models. These comparative studies consistently demonstrate the advantages of FNIR-Tag in terms of brightness, target accumulation, and signal-to-background ratio.
A key factor in the superior performance of FNIR-Tag is its net-neutral zwitterionic structure, which mitigates the aggregation that commonly plagues other cyanine (B1664457) dyes when conjugated to biomolecules at high densities. acs.orgnih.gov While the quantum yield of IR-800CW-antibody conjugates diminishes significantly with an increasing degree of labeling (DOL), the quantum yield of FNIR-Tag conjugates remains consistently high, similar to that of the free dye (around 9-10%). acs.orgnih.gov This resistance to quenching allows for the creation of brighter bioconjugates.
Similar advantages were observed when FNIR-Tag was conjugated to a somatostatin analogue for targeting SSTR2-expressing tumors. The resulting probe, MMC(FNIR-Tag)-TOC, maintained high specificity with lower nonspecific uptake compared to its IR800 counterpart, which is critical for accurately delineating tumors. acs.org
| Performance Metric | FNIR-Tag Conjugate | IR-800CW Conjugate | Key Finding | Reference |
|---|---|---|---|---|
| Fluorescence Brightness (Radiance at 48h) | 2.5x higher (DOL 2), 7.1x higher (DOL 4) | Baseline | FNIR-Tag conjugates are significantly brighter in vivo. | acs.orgnih.gov |
| Quantum Yield vs. DOL | Remains stable (~9-10%) with increasing DOL | Decreases from ~9% to ~2.5% with increasing DOL | FNIR-Tag resists aggregation-caused quenching. | acs.orgnih.gov |
| Tumor Uptake | Superior | Lower | Enhanced accumulation in target tissue. | acs.orgnih.gov |
| Liver Uptake | Reduced | Higher | Improved pharmacokinetic profile. | acs.orgnih.gov |
| Tumor Specificity (SSTR2-Targeted) | High specificity, low non-specific uptake | Comparable tumor fluorescence but higher non-specific uptake | FNIR-Tag enhances the specificity of targeted probes. | acs.org |
These findings underscore the advantages of using FNIR-Tag for developing highly sensitive imaging agents for in vivo applications, enabling clearer tumor visualization and potentially allowing for detection at lower probe concentrations. acs.org
Integration of this compound into Advanced Research Probe Architectures
The favorable characteristics of this compound make it an ideal scaffold for engineering next-generation imaging probes. Its high fluorescence efficiency and chemical stability allow for its incorporation into complex systems designed for specific biological sensing, targeted delivery, and multimodal imaging.
Development of Environmentally Responsive and Activatable Probes
A significant advancement in molecular imaging is the development of "activatable" probes, which transition from a fluorescently "off" state to an "on" state in response to specific biological stimuli. researchgate.netfrontiersin.org This mechanism provides a high signal-to-background ratio, as the probe only becomes fluorescent in the presence of its target, minimizing background noise from non-target tissues. researchgate.net
FNIR-Tag has been successfully incorporated into such activatable probe designs. A notable example is the development of a multi-enzyme-activated probe, DEATH-Cat-FNIR, designed for fluorescence-guided surgery. frontiersin.org This probe operates on an "AND-gate" logic, requiring the activity of two different enzymes (cathepsins and caspases) that are co-localized in the tumor microenvironment to trigger its fluorescence. frontiersin.org This dual-activation strategy significantly enhances the probe's selectivity and sensitivity for tumor tissue over healthy tissue. frontiersin.org Such probes have demonstrated the ability to accurately detect residual tumor cells and small metastatic lesions after surgical resection in animal models, highlighting their potential for improving surgical outcomes. frontiersin.org
Application in Nanoparticle-Based Drug Delivery and Imaging Systems
Nanoparticles serve as versatile platforms for combining diagnostics and therapeutics, often leveraging the enhanced permeability and retention (EPR) effect for preferential accumulation in tumors. researchgate.netfrontiersin.org The brightness and stability of FNIR-Tag make it highly suitable for labeling nanoparticle-based systems.
Research has demonstrated the successful conjugation of FNIR-Tag to virus-like particles (VLPs) derived from the bacteriophage Qβ, a nanoparticle system explored for applications in drug delivery and vaccinology. acs.orgnih.gov Due to FNIR-Tag's resistance to aggregation, these VLPs could be labeled at a much higher density compared to IR-800CW without a loss of fluorescence. acs.orgnih.gov The resulting Qβ-(FNIR-Tag) conjugates were significantly brighter than their IR-800CW counterparts in both cell-based assays and in vivo imaging studies in mice. acs.orgnih.gov The enhanced brightness of the FNIR-Tag labeled VLPs allowed for sensitive detection at lower doses, a critical advantage for in vivo applications. nih.gov
| Parameter | VLP-(FNIR-Tag) | VLP-(IR-800CW) | Advantage | Reference |
|---|---|---|---|---|
| Labeling Density | Higher density achievable without quenching | Limited by aggregation-caused quenching | Allows for creation of brighter nanoparticles. | acs.orgnih.gov |
| In Vitro Brightness (Cellular Uptake) | Significantly brighter at similar labeling densities | Lower | Superior performance in cell-based assays. | acs.orgnih.gov |
| In Vivo Detection | Clearly detectable signal at 24h post-injection | Signal not detectable at 24h post-injection | Enables more sensitive and longer-term imaging. | nih.gov |
Design of Multimodal Imaging Agents for Research (e.g., photoacoustic-fluorescence hybrid)
Multimodal imaging, which combines the strengths of two or more imaging techniques, offers a more comprehensive view of biological processes. A powerful combination for preclinical research is hybrid photoacoustic (PA) and fluorescence (FL) imaging. This approach leverages the high sensitivity of fluorescence with the superior spatial resolution of photoacoustic imaging at depth.
While a specific probe explicitly named "this compound photoacoustic-fluorescence hybrid" is not detailed in the provided research, the design principles for such an agent are well-established. researchgate.netmdpi.com The strong absorbance of heptamethine cyanine dyes like this compound in the NIR window is the fundamental property required for generating both fluorescence emission and a photoacoustic signal. When excited by a pulsed laser, the molecule can relax by emitting a photon (fluorescence) or through non-radiative decay that generates heat, causing thermoelastic expansion and a detectable ultrasound wave (the photoacoustic effect).
The development of activatable probes that turn on both fluorescence and photoacoustic signals in response to specific tumor microenvironments, such as hypoxia, has been reported. researchgate.net Integrating this compound into such a bimodal probe architecture could enable the precise delineation of tumors and real-time guidance for therapies like photothermal therapy (PTT) or photodynamic therapy (PDT). mdpi.com
Comparative Advantages and Performance Metrics of Fnir Tag Co2h
Comparative Analysis of Aggregation Resistance Profiles Against Established Heptamethine Cyanines (e.g., IR-800CW)
A primary challenge with many fluorescent dyes, including heptamethine cyanines, is their propensity to form non-emissive H-aggregates, particularly when conjugated to biomolecules at high densities. acs.org This aggregation leads to a blue-shift in the absorption spectrum and a significant reduction in fluorescence intensity, thereby compromising their utility. acs.org
FNIR-Tag-CO2H has been specifically engineered to overcome this limitation. Its design incorporates short polyethylene (B3416737) glycol (PEG) chains on the indolenine nitrogens and a substituted alkyl ether at the C4′ position. acs.org This unique molecular architecture results in an exceptionally aggregation-resistant fluorophore. acs.org Research has shown that even at high labeling densities on monoclonal antibodies (mAbs) and virus-like particles (VLPs), this compound exhibits no evidence of H-aggregation. acs.orgacs.org
In stark contrast, the widely used persulfonated heptamethine cyanine (B1664457), IR-800CW, demonstrates significant aggregation issues. acs.org Studies have revealed that modification of biomolecules with IR-800CW induces irreversible aggregation above a moderate degree of labeling. acs.orgnih.gov For instance, when conjugating to Qβ virus-like particles, the maximum achievable labeling density for IR-800CW without significant insoluble aggregate formation was approximately 20 dyes per particle. acs.org Conversely, FNIR-Tag could be conjugated at much higher densities, with up to 70 dyes per particle, without observable aggregation. acs.org This superior aggregation resistance of FNIR-Tag directly translates to more robust and reliable bioconjugates.
| Compound | Observed Aggregation on High-Density Labeling | Maximum VLP Labeling Density (dyes/particle) |
|---|---|---|
| This compound | No significant H-aggregation observed acs.orgacs.org | 70 acs.org |
| IR-800CW | Significant H-aggregation and insoluble aggregate formation acs.orgnih.gov | ~20 acs.org |
Comparative Evaluation of Fluorescence Brightness in Bioconjugated Formats
The enhanced aggregation resistance of this compound directly contributes to its superior fluorescence brightness when conjugated to biomolecules. acs.org Reduced aggregation minimizes fluorescence quenching, leading to a dramatic increase in the near-infrared (NIR) emission of its conjugates compared to those of IR-800CW. acs.orgnih.gov
In vitro studies have consistently demonstrated that FNIR-Tag conjugates are significantly brighter than IR-800CW conjugates at similar labeling densities. acs.orgtocris.comrndsystems.com For example, when conjugated to virus-like particles and incubated with mouse endothelial cells, the FNIR-Tag conjugates exhibited markedly higher fluorescence. tocris.comrndsystems.com This trend holds true for monoclonal antibody conjugates as well. acs.org
The quantum yield of fluorescence (ΦF) provides a quantitative measure of this brightness. For IR-800CW-antibody conjugates, the quantum yield decreases from approximately 9% to 2.5% as the labeling density increases. acs.orgnih.gov In contrast, the quantum yield of FNIR-Tag conjugates remains stable at around 9-10%, nearly the same as the free dye, even with increasing labeling density. acs.orgnih.gov This retention of quantum yield at high degrees of labeling is a key advantage of FNIR-Tag.
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Relative In Vivo Brightness (FNIR-Tag vs. IR-800CW) |
|---|---|---|---|---|---|
| This compound | 765 acs.orgnih.gov | 788 acs.orgnih.govtocris.comrndsystems.com | 200,000 acs.orgnih.govtocris.comrndsystems.com | 0.099 acs.orgnih.govtocris.comrndsystems.com | Significantly higher acs.orgnih.gov |
| IR-800CW | ~774 | ~790 | ~240,000 | Decreases with labeling (9% to 2.5%) acs.orgnih.gov | Lower, undetectable at 24h in some models acs.orgnih.gov |
Influence of Molecular Design on Biological Performance in Research Models
The thoughtful molecular design of this compound, particularly its charge balance and PEGylation, significantly enhances its biological performance in research models, leading to reduced non-specific interactions and improved tumor targeting. acs.orgresearchgate.net
FNIR-Tag is a net-neutral zwitterionic dye. acs.orgnih.gov This charge-balanced nature is crucial for minimizing non-specific binding to off-target tissues. researchgate.net In contrast, negatively charged dyes like IRDye 800CW can exhibit higher off-target binding. researchgate.net For instance, a study comparing a somatostatin (B550006) analogue conjugated to either FNIR-Tag or IRDye 800CW found that the IRDye 800CW conjugate had higher off-target binding, while the FNIR-Tag conjugate bound primarily to its target, the somatostatin receptor subtype-2 (SSTR2). researchgate.net This increased specificity resulted in markedly higher tumor contrast for the FNIR-Tag conjugate in preclinical imaging models. researchgate.net
Superiority in High-Density Bioconjugation Applications without Significant Quenching
The unique properties of this compound make it exceptionally well-suited for high-density bioconjugation applications, where maintaining fluorescence brightness is paramount. acs.org As discussed, a major advantage of FNIR-Tag is its resistance to aggregation-caused quenching, even at high degrees of labeling (DOL). acs.orgnih.gov
Research has shown that while increasing the labeling density of IR-800CW on biomolecules can lead to a slight decrease in fluorescence, the emission of FNIR-Tag conjugates increases with the addition of more fluorophores. acs.orgnih.gov This is a direct consequence of FNIR-Tag's ability to avoid the formation of non-emissive H-aggregates. acs.org
This characteristic is particularly beneficial for applications requiring highly labeled probes, such as the imaging of biotherapeutic molecules at low doses. acs.org For example, in a study using Qβ virus-like particles, a significantly higher number of FNIR-Tag molecules (70) could be attached compared to IR-800CW (20) without causing aggregation. acs.org The resulting FNIR-Tag conjugate was significantly brighter in vivo, even when administered at a lower dose than the IR-800CW conjugate. acs.orgnih.gov This ability to create brightly fluorescent, highly labeled bioconjugates without significant quenching positions this compound as a superior tool for sensitive detection and imaging applications. acs.org
Future Directions and Emerging Research Opportunities
Exploration of Novel Chemical Derivatizations for Expanded Research Utility
FNIR-Tag-CO2H's structure, featuring a carboxylic acid group, provides a versatile handle for a variety of chemical modifications. nih.gov This allows for its conjugation to a wide array of biomolecules. The synthesis of FNIR-Tag-NHS ester and FNIR-Tag-alkyne has already been demonstrated, showcasing its adaptability for different labeling strategies. nih.govacs.org The conversion to an NHS ester facilitates labeling of primary amines, a common functional group in proteins, while the alkyne derivative allows for click chemistry applications. nih.govacs.org
Future research could focus on creating a broader portfolio of FNIR-Tag derivatives. For instance, developing versions with maleimide (B117702) or thiol-reactive groups would enable specific labeling of cysteine residues in proteins. Additionally, creating photo-activatable or cleavable linker versions of FNIR-Tag could provide temporal and spatial control over fluorescence, which is highly desirable for dynamic cellular imaging studies.
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Insight
The photophysical properties of this compound have been well-characterized, with an absorption maximum around 765-766 nm and an emission maximum at 788 nm. nih.govtocris.com Its high extinction coefficient and quantum yield contribute to its exceptional brightness. nih.govtocris.com
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | 765 nm | nih.gov |
| Emission Maximum (λem) | 788 nm | nih.gov |
| Extinction Coefficient (ε) | 200,000 M-1cm-1 | nih.gov |
| Quantum Yield (ΦF) | 0.099 | nih.gov |
Advanced spectroscopic techniques, such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET), could be employed to gain deeper mechanistic insights into biological processes. The stable quantum yield of FNIR-Tag conjugates, even at high labeling densities, makes it an excellent candidate for FRET-based assays to study protein-protein interactions in real-time. nih.gov Furthermore, its application in functional near-infrared spectroscopy (fNIRS) could be explored for non-invasive monitoring of brain activity by detecting changes in hemoglobin concentrations. arxiv.orgnih.gov
Integration of this compound into High-Throughput Screening Platforms for Fundamental Biological Discovery
The brightness and stability of this compound make it an ideal fluorescent probe for high-throughput screening (HTS) applications. rsc.org Its resistance to aggregation ensures reliable and reproducible results, which is critical for screening large compound libraries. nih.govacs.org
FNIR-Tag conjugates have already demonstrated superior performance in flow cytometry and in vivo imaging compared to other dyes like IR-800CW. nih.govrndsystems.com For instance, virus-like particle (VLP) conjugates of FNIR-Tag were significantly brighter than their IR-800CW counterparts in cellular uptake assays. nih.govacs.org This enhanced brightness allows for the detection of low-abundance targets and the use of lower probe concentrations, reducing potential off-target effects. Integrating FNIR-Tag-based assays into HTS platforms could accelerate the discovery of new drugs and diagnostic agents.
Advanced Computational Design of Next-Generation FNIR-Tag Analogs with Tuned Photophysical Characteristics
Computational modeling can be a powerful tool in designing next-generation fluorescent probes with tailored properties. By using rational design principles, it is possible to create analogs of FNIR-Tag with shifted excitation and emission spectra, improved photostability, or enhanced quantum yields. dicp.ac.cnresearchgate.net
For example, the development of nonamethine cyanines like FNIR-866 and FNIR-1072, with absorbance maxima extending into the shortwave-infrared (SWIR) region, demonstrates the potential of this approach. dicp.ac.cn These longer-wavelength probes offer deeper tissue penetration and reduced autofluorescence, which is advantageous for in vivo imaging. researchgate.net Computational methods can help predict the photophysical properties of novel dye structures, guiding synthetic efforts towards the most promising candidates.
Investigation of this compound in Emerging Preclinical Disease Models beyond Oncology Research
While much of the initial research on this compound has focused on oncology, its favorable properties make it suitable for a wide range of other disease models. nih.govacs.org Its ability to be conjugated to various biomolecules allows for the specific targeting of different cell types and tissues.
For example, a conjugate of FNIR-Tag with a somatostatin (B550006) analog, MMC(FNIR-Tag)-TOC, has shown high specificity for somatostatin receptor subtype-2 (SSTR2), which is overexpressed in neuroendocrine tumors. acs.orgresearchgate.net This conjugate demonstrated superior tumor contrast and reduced off-target binding compared to a similar probe labeled with IRDye 800CW. acs.orgresearchgate.net This highlights the potential of FNIR-Tag in developing targeted imaging agents for various diseases, including neurological disorders, cardiovascular diseases, and inflammatory conditions. Further research in these areas could lead to new diagnostic and therapeutic strategies.
Q & A
Q. What are the key synthetic pathways for FNIR-Tag-CO2H, and how do reaction conditions influence yield and purity?
To optimize synthesis, researchers should:
- Vary reaction parameters : Test temperature, solvent polarity, and catalyst loading (e.g., 60–120°C, THF vs. DMF, 0.5–5 mol% catalyst) to identify optimal conditions .
- Monitor intermediates : Use HPLC or LC-MS to track byproducts and adjust stoichiometry .
- Purification protocols : Compare column chromatography vs. recrystallization for purity ≥95% (validate via NMR and elemental analysis) .
Q. How can this compound be characterized to confirm its structural integrity and functional groups?
A multimodal approach is critical:
- Spectroscopic techniques : FT-IR (C=O stretch at ~1700 cm⁻¹), ¹³C NMR (carboxylic acid resonance at ~175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical vs. observed mass error <2 ppm) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Design experiments to:
- Test pH dependence : Measure solubility in buffers (pH 4–10) and simulate biological media (e.g., PBS at 37°C) .
- Assess photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via UV spectroscopy (λmax shifts >10% indicate instability) .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?
Address discrepancies through:
- Controlled replication : Reproduce published protocols with strict inert-atmosphere conditions (e.g., Schlenk line) to rule out oxygen/moisture interference .
- Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates under varying ligand concentrations (e.g., 0.1–1.0 equiv.) .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to identify transition-state barriers influencing regioselectivity .
Q. What methodologies are recommended for studying this compound’s degradation mechanisms in environmental matrices?
Adopt a tiered analytical strategy:
- Accelerated aging tests : Expose to elevated temperatures (40–80°C) and humidity (75% RH) for 1–4 weeks; monitor via TGA/DSC .
- Metabolite identification : Use HRMS/MS to fragment degradation products and propose pathways (e.g., hydrolytic cleavage vs. oxidation) .
- Ecotoxicology assays : Pair chemical analysis with Daphnia magna or algal growth inhibition tests to link degradation byproducts to toxicity .
Q. How can researchers design experiments to validate this compound’s hypothesized role in catalytic cycles?
Employ mechanistic probes:
- Isotopic labeling : Synthesize ¹³C-labeled this compound and track incorporation into products via isotope-ratio MS .
- In situ spectroscopy : Use operando IR or Raman to detect transient intermediates during catalysis .
- Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
Methodological Best Practices
- Literature review : Use SciFinder or Reaxys with Boolean terms (e.g., "this compound AND (synthesis OR degradation)") to avoid bias from non-peer-reviewed platforms like BenchChem .
- Data validation : Apply Grubbs’ test to exclude outliers in replicate experiments (n ≥ 5) and report confidence intervals .
- Ethical replication : Document negative results (e.g., failed coupling reactions) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
